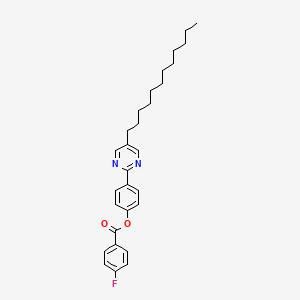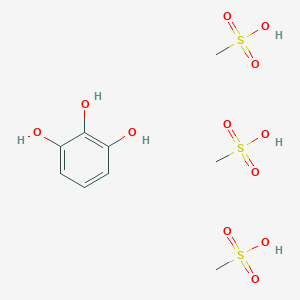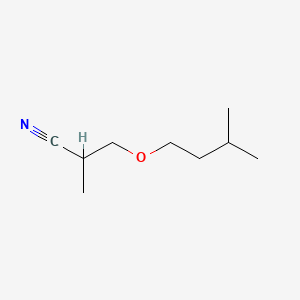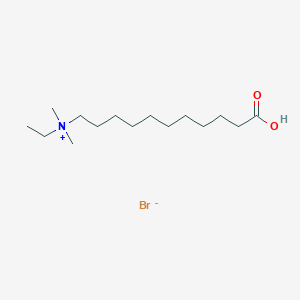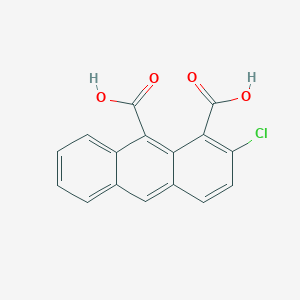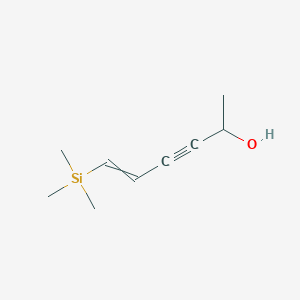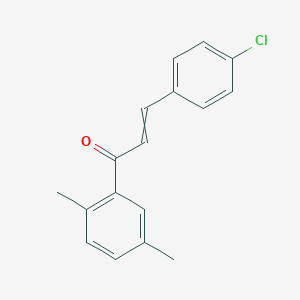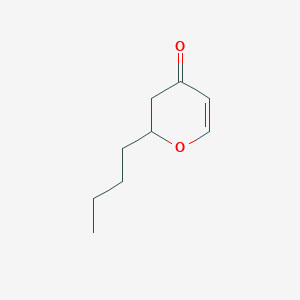
4H-Pyran-4-one, 2-butyl-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 2-butyl-2,3-dihydro- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . This specific compound, with its unique structure, has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- can be achieved through several methods. One common approach involves the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with a range of unactivated carbonyl compounds and imines. This reaction proceeds under remarkably mild conditions at room temperature and in the absence of Lewis acid catalysts . Another method involves a metal-free, p-toluenesulfonic acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones, which provides substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions .
Análisis De Reacciones Químicas
4H-Pyran-4-one, 2-butyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert it into dihydropyrans.
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 2-butyl-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic applications due to its biological activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- involves its interaction with various molecular targets and pathways. Its biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from its interaction with bacterial cell membranes, disrupting their integrity and function .
Comparación Con Compuestos Similares
4H-Pyran-4-one, 2-butyl-2,3-dihydro- can be compared with other similar compounds such as:
2H-Pyran: Another member of the pyran family, differing in the position of the hydrogen atom.
4H-Pyran-4-one: The parent compound without the butyl and dihydro modifications.
2,3-Dihydro-4H-pyran-4-one: A closely related compound with similar chemical properties. The uniqueness of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- lies in its specific substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
159455-03-5 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-butyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-9-7-8(10)5-6-11-9/h5-6,9H,2-4,7H2,1H3 |
Clave InChI |
JXBCBVFEKPPODV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
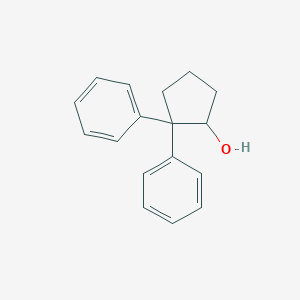
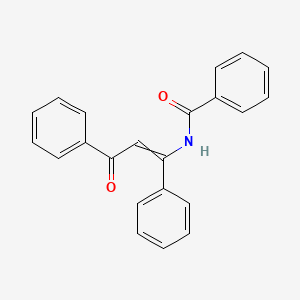

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
